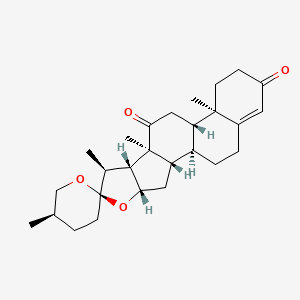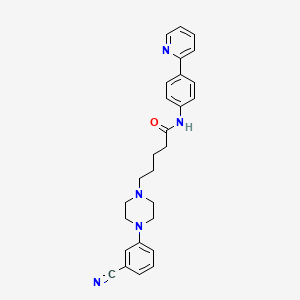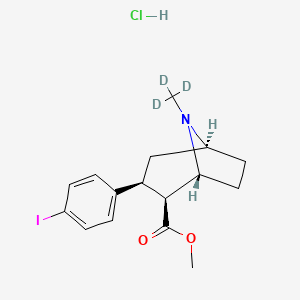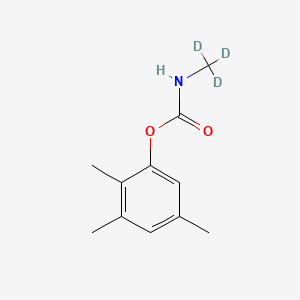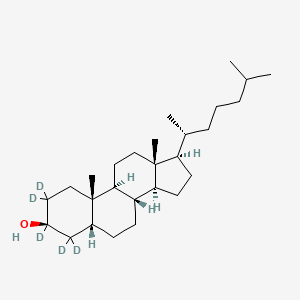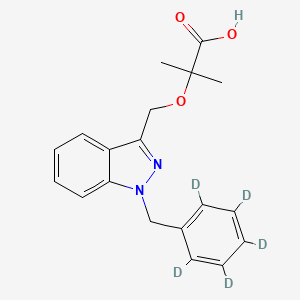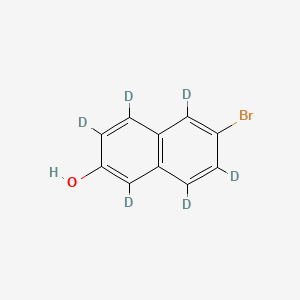
6-Bromo-2-naphthol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-naphthol-d6 is a deuterated derivative of 6-Bromo-2-naphthol, a compound belonging to the class of naphthols. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-naphthol typically involves the bromination of 2-naphthol. One common method includes the bromination of 2-naphthol with bromine in glacial acetic acid, followed by reduction with metallic tin . The reaction conditions are as follows:
- Dissolve 2-naphthol in glacial acetic acid.
- Add bromine solution dropwise while maintaining gentle shaking.
- Heat the mixture to boiling after the addition of water.
- Add mossy tin in portions and continue boiling until the tin is dissolved.
- Filter and wash the precipitated 6-Bromo-2-naphthol.
Industrial Production Methods
Industrial production of 6-Bromo-2-naphthol may involve similar bromination and reduction processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the bromine substituent can yield 2-naphthol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin and hydrochloric acid, or stannous chloride in aqueous alcohol, are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields 2-naphthol.
Substitution: Forms various substituted naphthols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-2-naphthol-d6 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: Employed in studies involving enzyme-substrate interactions.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-naphthol-d6 involves its interaction with molecular targets through its bromine and hydroxyl groups. In biological systems, it can enhance the efficacy of antibiotics by increasing membrane permeability in bacteria . The deuterium atoms provide stability and reduce metabolic degradation, making it a valuable tool in metabolic studies.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-naphthol: The non-deuterated form, commonly used in similar applications.
2-Naphthol: Lacks the bromine substituent, used in organic synthesis and as a precursor for other compounds.
6-Bromo-2-naphthyl β-D-glucopyranoside: A derivative used as a substrate for β-glycosidases.
Uniqueness
6-Bromo-2-naphthol-d6 is unique due to its deuterium atoms, which make it particularly useful in NMR spectroscopy and metabolic studies
Propiedades
Fórmula molecular |
C10H7BrO |
|---|---|
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
6-bromo-1,3,4,5,7,8-hexadeuterionaphthalen-2-ol |
InChI |
InChI=1S/C10H7BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H/i1D,2D,3D,4D,5D,6D |
Clave InChI |
YLDFTMJPQJXGSS-MZWXYZOWSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C2=C1C(=C(C(=C2[2H])[2H])Br)[2H])[2H])O)[2H] |
SMILES canónico |
C1=CC2=C(C=CC(=C2)Br)C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



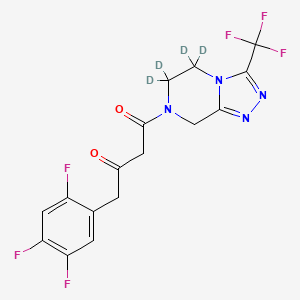
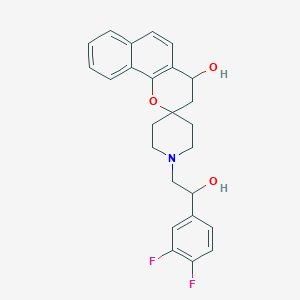

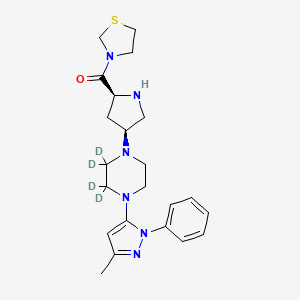
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
